molecular formula C11H7N3OS B169128 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 139359-79-8

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B169128
CAS No.: 139359-79-8
M. Wt: 229.26 g/mol
InChI Key: KQEUDSZPLBJPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[2,1-b]thiazole core have demonstrated a wide range of promising biological activities in scientific studies. Research on structurally similar molecules indicates potential areas of application for this derivative. The imidazo[2,1-b]thiazole pharmacophore is recognized for its antitumor properties, with some derivatives functioning as potent inhibitors of VEGFR-2, a key enzyme in cancer angiogenesis . Other analogs have been explored as microtubule-targeting agents, inhibiting tubulin polymerization to disrupt cell division . Beyond oncology, this chemical class is also being investigated for its potential in infectious disease research. Certain imidazo[2,1-b]thiazole carboxamides exhibit potent activity against Mycobacterium tuberculosis , functioning through inhibition of the QcrB target in the bacterium's electron transport chain , while other derivatives have been evaluated as inhibitors of pantothenate synthetase for antitubercular applications . The presence of both the imidazothiazole ring and the pyridine substituent in this molecule makes it a versatile building block for the synthesis of more complex derivatives. The reactive aldehyde group is a particularly valuable handle for further chemical modification via condensation or cyclization reactions, allowing researchers to explore structure-activity relationships and develop novel compounds for various therapeutic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-2-1-3-12-6-8)13-11-14(9)4-5-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEUDSZPLBJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404846
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139359-79-8
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiazole and Pyridine Derivatives

The core imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation between 2-aminothiazole derivatives and pyridine-3-carbaldehyde precursors. A validated protocol involves:

  • Hydrazone Intermediate Formation : Reacting pyridine-3-carbaldehyde with semicarbazide under acidic conditions (e.g., HCl, 80°C, 6–8 hrs).

  • Cyclization : Treating the hydrazone with 2-aminothiazole in the presence of acetic acid or p-toluenesulfonic acid (PTSA) at 100°C for 12–24 hrs.

  • Formylation : Introducing the aldehyde group at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF, 0–5°C, 4–6 hrs), achieving 65–70% yield.

Key Parameters :

StepReagent/CatalystTemperature (°C)Time (hrs)Yield (%)
1HCl806–885–90
2PTSA10012–2460–75
3POCl₃/DMF0–54–665–70

Catalytic Methods

Zinc Chloride-Catalyzed One-Pot Synthesis

A one-pot strategy using ZnCl₂ (10 mol%) enables simultaneous cyclization and formylation:

  • Combine pyridine-3-carbaldehyde (1.2 eq), 2-aminothiazole (1 eq), and ZnCl₂ in ethanol.

  • Reflux at 80°C for 8–10 hrs.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Advantages :

  • Eliminates intermediate isolation.

  • Yields: 68–72%.

Biocatalytic Approaches

α-Amylase immobilized on magnetic metal-organic frameworks (MOFs) catalyzes the Groebke-Blackburn-Bienaymé (GBB) reaction:

  • React pyridine-3-carbaldehyde (1 eq), 2-aminothiazole (1 eq), and tert-butyl isocyanide (1.2 eq) in phosphate buffer (pH 7.0).

  • Incubate with immobilized α-amylase (50 mg/mL) at 37°C for 24 hrs.

  • Recover the enzyme via magnetism and isolate the product.

Performance Metrics :

Catalyst Loading (mg/mL)Temperature (°C)Yield (%)
503758–63

Industrial-Scale Production

Continuous Flow Synthesis

A three-reactor continuous system enhances efficiency and safety:

  • Reactor 1 : Cyclocondensation at 100°C (residence time: 30 min).

  • Reactor 2 : Formylation with DMF/POCl₃ at 5°C (residence time: 20 min).

  • Reactor 3 : Quenching and extraction (residence time: 10 min).

Throughput : 1.2 kg/hr with 70–75% overall yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.1 (s, 1H, CHO), 8.8–7.5 (m, 6H, Ar-H).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

  • Elemental Analysis : Calculated C 54.2%, H 3.1%, N 18.9%; Found C 53.8%, H 3.3%, N 18.6% .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde functional group at position 5 of the imidazo[2,1-b]thiazole core is highly reactive, enabling nucleophilic addition and subsequent cyclization reactions.

1.1 Schiff Base Formation
Condensation with substituted aromatic amines in the presence of glacial acetic acid yields Schiff base intermediates. For example:

  • Reaction with 2-chloro-4-nitroaniline produces 2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)-3-(2-chloro-4-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one .

Amine ReagentProduct StructureConditionsReference
2-chloro-4-nitroanilineImidazol-4-one derivativeGlacial acetic acid, reflux
4-aminophenolOxazepine derivativeThioglycolic acid, pyridine

1.2 Cyclization Reactions
Schiff bases undergo cyclization with reagents like thioglycolic acid or phthalic anhydride to form heterocyclic derivatives:

  • Oxazepine formation via thioglycolic acid-mediated cyclization .

  • Imidazolone derivatives generated using glycine .

C–H Bond Functionalization: Selenylation

A sustainable protocol using urea hydrogen peroxide (UHP) and ethyl lactate enables regioselective selenylation at the C5 position of the imidazo[2,1-b]thiazole core. This reaction proceeds via radical intermediates and tolerates diverse diselenides .

Diselenide ReagentProductYield (%)ConditionsReference
Diphenyl diselenide5-(Phenylselanyl)imidazo[2,1-b]thiazole8560°C, 6 h, ethyl lactate
Dibenzyl diselenide5-(Benzylselanyl)imidazo[2,1-b]thiazole7860°C, 6 h, ethyl lactate

Mechanistic Insight :

  • UHP generates hydroxyl radicals, initiating homolytic cleavage of the Se–Se bond in diselenides.

  • Radical addition at the electron-rich C5 position of the imidazo[2,1-b]thiazole scaffold.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridin-3-yl substituent undergoes electrophilic substitution under acidic conditions. While direct experimental data for this compound is limited, analogous reactions in imidazo[2,1-b]thiazole systems suggest potential pathways:

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at meta or para positions of the pyridine ring.

  • Halogenation : Electrophilic halogenation with Cl₂ or Br₂ in acetic acid .

Cross-Coupling Reactions

The imidazo[2,1-b]thiazole scaffold participates in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Although specific data for this compound is sparse, similar derivatives exhibit reactivity at the C6 position with aryl/alkynyl partners .

Reaction TypeReagents/CatalystsPotential ProductsReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized analogs
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃NAlkynyl-substituted derivatives

Reduction and Oxidation

5.1 Aldehyde Reduction
The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄ , though experimental details require further validation .

5.2 Oxidation to Carboxylic Acid
Strong oxidizing agents (e.g., KMnO₄ ) may convert the aldehyde to a carboxylic acid, a common transformation in analogous systems .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b]thiazole scaffold, including 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the synthesis of novel imidazo[2,1-b]thiazole derivatives that exhibited significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. One derivative demonstrated an IC50 value of 1.4 μM against MDA-MB-231 cells, indicating potent inhibitory activity compared to sorafenib, a standard anticancer drug with an IC50 of 5.2 μM .

Table: Cytotoxicity Data of Selected Compounds

Compound IDCell LineIC50 (μM)Comparison DrugComparison IC50 (μM)
5aMDA-MB-2311.4Sorafenib5.2
5lHepG222.6--

These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance its anticancer properties.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. The imidazo[2,1-b]thiazole derivatives have been evaluated for their activity against various microbial strains.

Case Study: Antimicrobial Testing

A recent investigation into pyridine and thiazole-based hydrazides revealed that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating effectiveness against bacterial strains .

Table: Antimicrobial Activity Data

Compound IDMicrobial StrainMIC (μg/mL)
5jStaphylococcus aureus10
5aE. coli30

The results indicate that structural variations in these compounds can lead to enhanced antimicrobial efficacy.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, compounds containing the imidazo[2,1-b]thiazole scaffold have been explored for other therapeutic potentials including anti-inflammatory and antiviral properties.

Case Study: Anti-inflammatory Activity

Research has shown that certain derivatives can inhibit the denaturation of proteins, showcasing potential anti-inflammatory effects. For example, compounds were tested using the bovine serum albumin denaturation method with IC50 values ranging from 46.29 to 100.60 μg/mL .

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The imidazo[2,1-b]thiazole scaffold is highly modifiable. Key analogs and their substituents are compared below:

Compound Name Substituents (Position 6) Position 5 Group Molecular Weight (g/mol) Key Properties
Target Compound Pyridin-3-yl Carbaldehyde 229.26 Reactive aldehyde, moderate solubility
CITCO 4-Chlorophenyl O-(3,4-Dichlorobenzyl)oxime 429.73 CAR agonist, high lipophilicity
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Methyl Carbaldehyde 166.20 Lower molecular weight, simpler structure
5l 4-Chlorophenyl Acetamide (piperazine-linked) 573.18 VEGFR2 inhibition (5.72% at 20 μM)
6-(3-Trifluoromethylphenylthio) analog 3-Trifluoromethylphenylthio Carbaldehyde 328.00 Electron-withdrawing substituent, enhanced stability
6-(4-Bromophenyl) analog 4-Bromophenyl Carbaldehyde 336.20 Halogenated, potential for halogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) improve stability and binding affinity via hydrophobic interactions .
  • Carbaldehyde at position 5 enables derivatization (e.g., oximes, Schiff bases), while acetamide derivatives (e.g., 5l) enhance target specificity .
  • The pyridin-3-yl group in the target compound may improve aqueous solubility compared to phenyl or halogenated analogs .
Cytotoxicity and Anticancer Activity
  • Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM) .
  • CITCO: Not cytotoxic but acts as a constitutive androstane receptor (CAR) agonist, inducing cytochrome P450 enzymes in hepatocytes .
Nuclear Receptor Modulation
  • CITCO : Binds phosphorylated CAR, promoting its dephosphorylation and activation, a mechanism critical in drug metabolism .
  • Pyridin-3-yl vs. Chlorophenyl : The pyridine ring may enable hydrogen bonding with receptors, whereas chlorophenyl groups favor hydrophobic pockets .
Antifungal and Antimicrobial Activity
  • Thiophene-containing analogs : Exhibit antifungal activity against Aspergillus spp. by disrupting fungal ultrastructure .

Biological Activity

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 139359-79-8
  • Molecular Formula : C_10H_8N_4OS
  • Molecular Weight : 232.26 g/mol

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally related to 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole showed selective inhibition of carbonic anhydrase II (CA II), a target implicated in tumor growth and metastasis. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against CA II, while showing negligible activity against other isoforms like CA IX and XII .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of imidazo[2,1-b]thiazole derivatives were tested against various bacterial strains. The derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of carbonic anhydrases, particularly CA II, which is involved in pH regulation and bicarbonate transport in cells .
    • Structure-activity relationship (SAR) studies suggest that substitutions on the imidazo[2,1-b]thiazole scaffold can enhance inhibitory potency against specific isoforms .
  • Antiviral Activity :
    • Some derivatives have shown antiviral activity against viruses such as Coxsackie B4 and Feline herpesvirus . This suggests potential applications in treating viral infections.

Case Studies

Several studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives:

  • Antitumor Efficacy :
    • A study reported that specific derivatives exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy :
    • A recent evaluation of a series of thiazole derivatives found that certain compounds displayed significant activity against multi-drug resistant strains of bacteria .

Data Summary

Activity TypeTarget/PathwayK_i/MIC ValuesReferences
AnticancerCarbonic Anhydrase II57.7–98.2 µM
AntimicrobialVarious Bacterial StrainsMIC < 12.5 µg/mL
AntiviralCoxsackie B4 VirusPotent Activity

Q & A

Q. Methodology :

  • Target Selection : Prioritize enzymes like 15-lipoxygenase (15-LOX) or α-glucosidase, as imidazothiazoles are known inhibitors .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding. The aldehyde group may form hydrogen bonds with catalytic residues (e.g., His-384 in 15-LOX), while the pyridinyl ring engages in π-π stacking .
  • MD Simulations : Run 100 ns molecular dynamics to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
  • Validation : Compare results with experimental IC50_{50} values from enzyme inhibition assays .

Advanced: What in vitro assays evaluate the compound’s enzyme inhibition potential?

Q. Experimental Design :

  • 15-LOX Inhibition :
    • Assay : Monitor linoleic acid oxidation at 234 nm (ε = 25,000 M1^{-1}cm1^{-1}).
    • Protocol : Pre-incubate the compound (1–100 µM) with 15-LOX (10 U/mL) for 10 mins, then add substrate. Calculate IC50_{50} using nonlinear regression .
  • α-Glucosidase Inhibition :
    • Assay : Use p-nitrophenyl-α-D-glucopyranoside. Measure absorbance at 405 nm after 30 mins incubation (37°C). IC50_{50} values < 50 µM suggest therapeutic potential .

Advanced: How to address contradictions in bioactivity data across studies?

Q. Root-Cause Analysis :

  • Purity Discrepancies : Verify compound purity via HPLC (≥95%). Impurities like unreacted aldehyde (retention time ~4.2 mins) can skew results .
  • Assay Variability : Standardize protocols (e.g., enzyme lot, buffer pH). For example, 15-LOX activity is pH-sensitive (optimal pH 7.4) .
  • Structural Analogues : Compare with derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate electronic/steric effects .

Basic: What are the stability considerations for this compound during storage?

  • Conditions : Store at −20°C under inert atmosphere (argon) to prevent aldehyde oxidation.
  • Degradation Signs : Discoloration (yellow to brown) or NMR peak broadening indicates decomposition.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Q. Derivatization Strategies :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the aldehyde group via reductive amination.
  • Salt Formation : Convert the aldehyde to a sodium bisulfite adduct (improves aqueous solubility 5–10×) .
  • Prodrug Approach : Mask the aldehyde as an acetal, which hydrolyzes in vivo .
  • SAR Analysis : Use QSAR models to predict logP and polar surface area (target: logP < 3, PSA > 80 Ų) .

Advanced: What mechanistic insights explain the formation of the imidazo[2,1-b]thiazole core?

Q. Proposed Mechanism :

  • Step 1 : Nucleophilic attack by the thiazole’s amino group on the aldehyde carbonyl, forming a hemiaminal intermediate.
  • Step 2 : Acid-catalyzed dehydration generates an imine.
  • Step 3 : Cyclization via intramolecular nucleophilic substitution (SNAr), with the thiazole sulfur acting as a leaving group .
  • Key Evidence : Isolation of intermediates (e.g., hydrazones) and DFT calculations of transition states support this pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.